

# "molecular weight of 5-Bromo-3-phenyl-1,2,4-oxadiazole"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-3-phenyl-1,2,4-oxadiazole

Cat. No.: B597502

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An In-depth Technical Guide on **5-Bromo-3-phenyl-1,2,4-oxadiazole**

## Abstract

**5-Bromo-3-phenyl-1,2,4-oxadiazole** is a heterocyclic organic compound featuring a five-membered oxadiazole ring. The 1,2,4-oxadiazole scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.<sup>[1]</sup> This is due to their role as bioisosteres for ester and amide groups, which allows them to modulate the physicochemical and pharmacokinetic properties of molecules. Derivatives of 1,2,4-oxadiazole and its isomers (like 1,3,4-oxadiazole) have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.<sup>[1][2][3][4][5]</sup> This guide provides a summary of the known physicochemical properties of **5-Bromo-3-phenyl-1,2,4-oxadiazole**, general methodologies for its synthesis, and an overview of the biological activities associated with the broader oxadiazole class of compounds.

## Physicochemical Properties

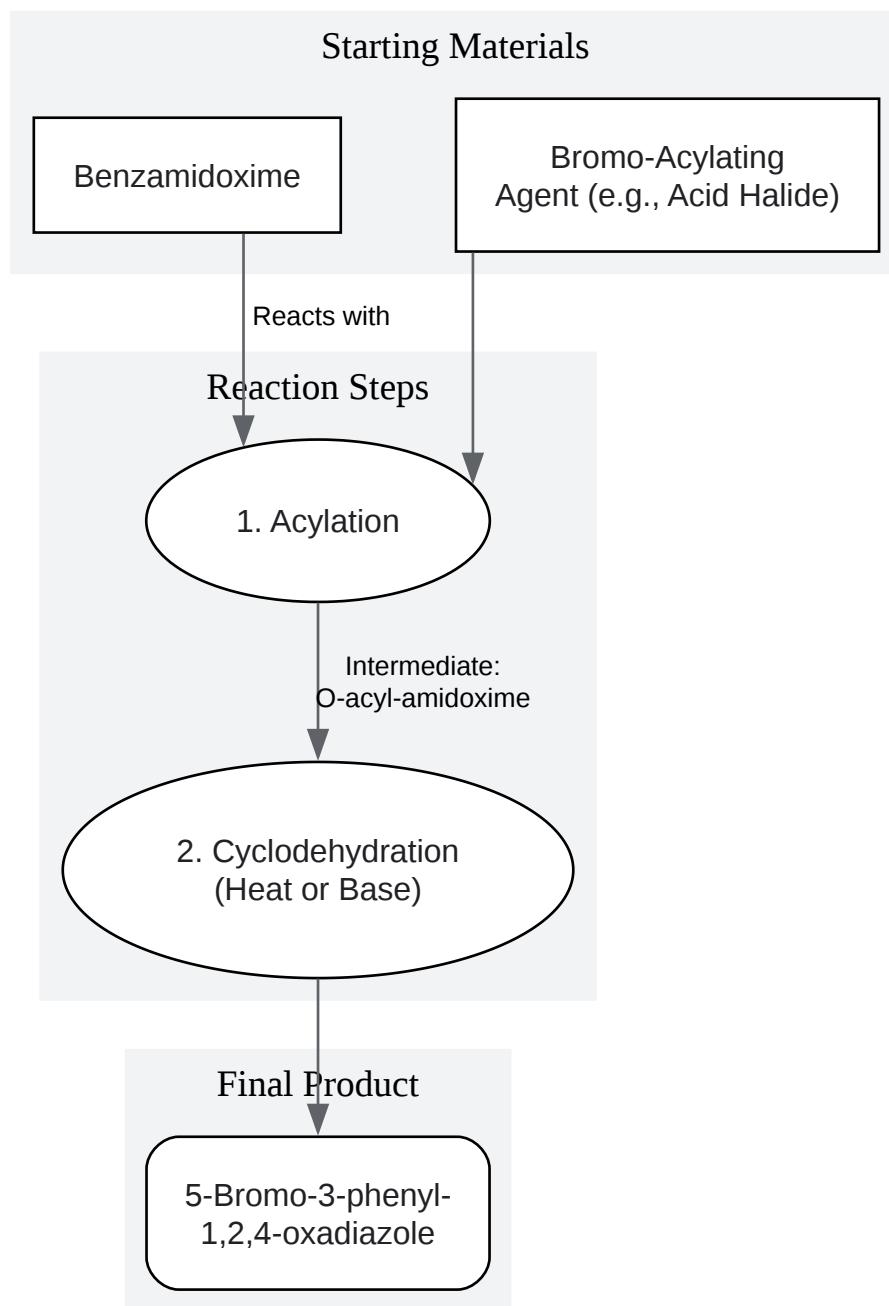
The fundamental properties of **5-Bromo-3-phenyl-1,2,4-oxadiazole** are summarized below. These data are critical for its handling, characterization, and application in research settings.

Property	Value	Reference
Molecular Weight	225.04 g/mol	[6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O	[8][9][10]
Exact Mass	223.95853 Da	[7][9]
Melting Point	68 °C	[6]
Boiling Point	318.8 ± 25.0 °C (Predicted)	[6]
SMILES	C1=CC=C(C=C1)C2=NOC(=N2)Br	[8][9]
InChIKey	YIZUZAUECBVCII-UHFFFAOYSA-N	[9]
CAS Number	23432-94-2	[8]

## Synthesis Protocols

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. While a specific detailed protocol for **5-Bromo-3-phenyl-1,2,4-oxadiazole** is not available in the provided results, a general and common synthetic route involves the cyclization of an O-acyl-amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.

A representative workflow for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole is outlined below. For the title compound, this would involve starting with benzamidoxime and a bromo-functionalized acylating agent.



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General synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

## Biological Activity and Potential Applications

The oxadiazole ring is a privileged scaffold in medicinal chemistry. While specific biological data for **5-Bromo-3-phenyl-1,2,4-oxadiazole** are limited in the search results, the broader

class of 1,2,4- and 1,3,4-oxadiazole derivatives exhibits a wide range of pharmacological activities.

Table 2: Summary of Biological Activities Associated with Oxadiazole Scaffolds

Biological Activity	Description & Potential Targets	References
Anticancer	Derivatives have shown antiproliferative effects against various cancer cell lines. Mechanisms include the inhibition of enzymes crucial for cancer cell growth, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase.	<a href="#">[1]</a> <a href="#">[5]</a>
Anti-inflammatory	Certain 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory effects comparable to standard drugs like Indomethacin in in-vivo studies.	<a href="#">[2]</a> <a href="#">[3]</a>
Antimicrobial	Various substituted oxadiazoles have been reported to possess antibacterial and antifungal properties against a range of pathogenic strains.	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[11]</a>
Enzyme Inhibition	The oxadiazole core is found in molecules that inhibit various enzymes. For example, some derivatives are potent inhibitors of tyrosinase, with electronegative substitutions enhancing activity.	<a href="#">[12]</a>
Antiviral	The 1,3,4-oxadiazole moiety is present in recognized antiviral drugs, such as Raltegravir, which is used in the treatment	<a href="#">[2]</a>

of HIV by inhibiting the integrase enzyme.

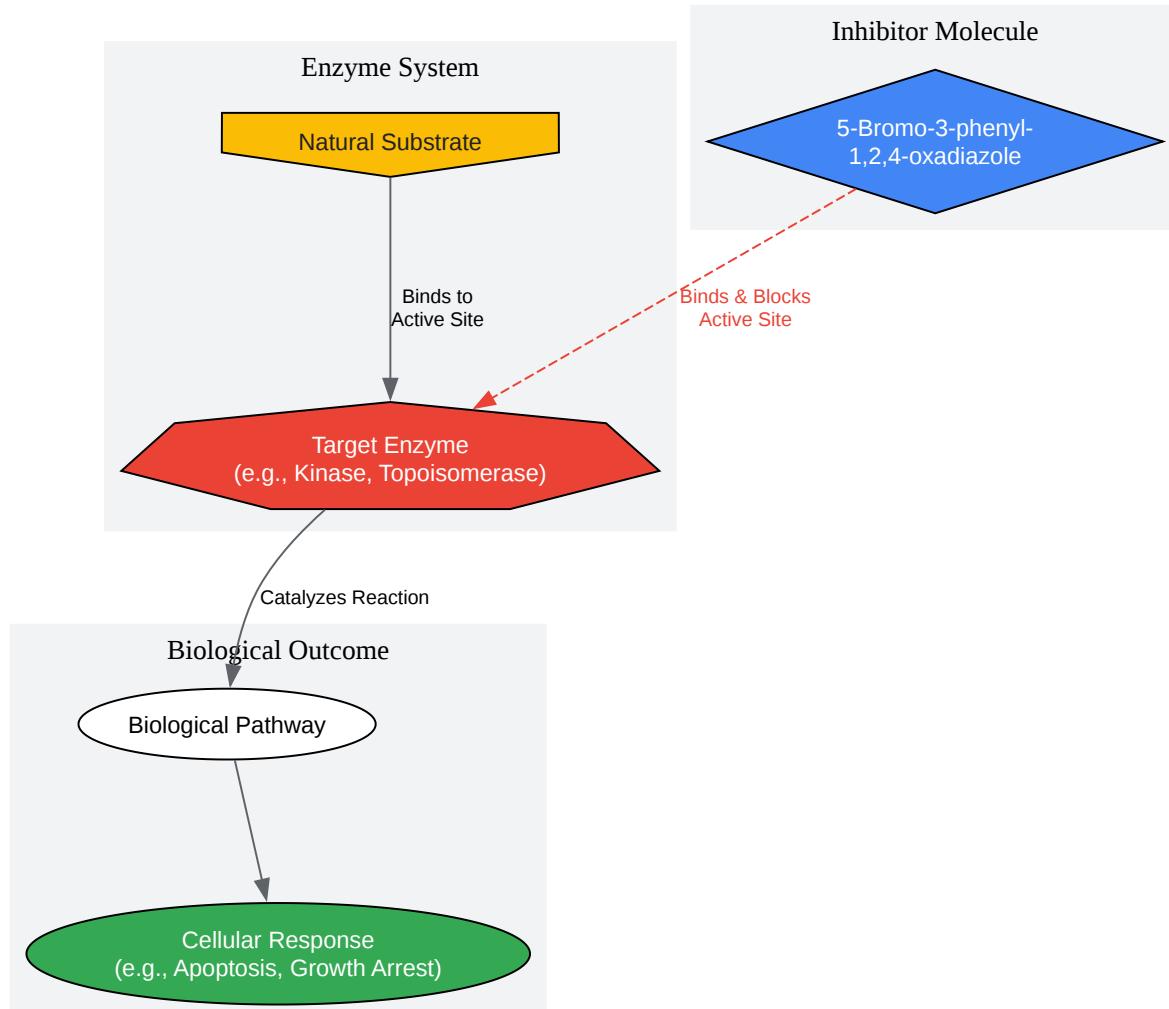
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The presence of a bromine atom, an electronegative halogen, on the oxadiazole ring of the title compound may influence its biological activity, potentially enhancing its potency as an enzyme inhibitor or antimicrobial agent.[12]

## Mechanism of Action: Enzyme Inhibition

A common mechanism of action for biologically active oxadiazole derivatives is the inhibition of key enzymes involved in pathological processes.[5] The heterocyclic ring can participate in various non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) with the amino acid residues in the active site of an enzyme. This binding event can block the access of the natural substrate, thereby inhibiting the enzyme's function and disrupting the associated biological pathway.

The diagram below illustrates this conceptual mechanism.

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Conceptual diagram of enzyme inhibition by an oxadiazole derivative.

## Conclusion

**5-Bromo-3-phenyl-1,2,4-oxadiazole** is a compound belonging to a class of heterocycles with significant therapeutic potential. Its defined physicochemical properties make it a viable candidate for further investigation. Based on the extensive research into related oxadiazole structures, this compound and its derivatives warrant exploration for applications in drug development, particularly in the areas of oncology, inflammation, and infectious diseases. Future research should focus on the detailed biological evaluation of this specific molecule to elucidate its mechanism of action and therapeutic efficacy.

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